Cas no 2137029-58-2 (1H-1,2,3-Triazole, 4-(1,1-dimethylethyl)-1-(4S)-4-isoxazolidinyl-)

1H-1,2,3-Triazole, 4-(1,1-dimethylethyl)-1-(4S)-4-isoxazolidinyl- structure
2137029-58-2 structure
Product name:1H-1,2,3-Triazole, 4-(1,1-dimethylethyl)-1-(4S)-4-isoxazolidinyl-
CAS No:2137029-58-2
MF:C9H16N4O
MW:196.249541282654
CID:5276687
PubChem ID:165448218

1H-1,2,3-Triazole, 4-(1,1-dimethylethyl)-1-(4S)-4-isoxazolidinyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole, 4-(1,1-dimethylethyl)-1-(4S)-4-isoxazolidinyl-
    • 4-tert-butyl-1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazole
    • 2137029-58-2
    • EN300-696288
    • Inchi: 1S/C9H16N4O/c1-9(2,3)8-5-13(12-11-8)7-4-10-14-6-7/h5,7,10H,4,6H2,1-3H3/t7-/m0/s1
    • InChI Key: WDAVTSNZRLTGQZ-ZETCQYMHSA-N
    • SMILES: O1C[C@H](CN1)N1C=C(C(C)(C)C)N=N1

Computed Properties

  • Exact Mass: 196.13241115g/mol
  • Monoisotopic Mass: 196.13241115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52Ų
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Predicted)
  • Boiling Point: 309.8±52.0 °C(Predicted)
  • pka: 3.98±0.40(Predicted)

1H-1,2,3-Triazole, 4-(1,1-dimethylethyl)-1-(4S)-4-isoxazolidinyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-696288-1.0g
4-tert-butyl-1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazole
2137029-58-2
1g
$0.0 2023-06-07
Enamine
EN300-696288-2.5g
4-tert-butyl-1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazole
2137029-58-2
2.5g
$3332.0 2023-03-10
Enamine
EN300-696288-5.0g
4-tert-butyl-1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazole
2137029-58-2
5.0g
$4930.0 2023-03-10
Enamine
EN300-696288-10.0g
4-tert-butyl-1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazole
2137029-58-2
10.0g
$7312.0 2023-03-10
Enamine
EN300-696288-0.1g
4-tert-butyl-1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazole
2137029-58-2
0.1g
$1496.0 2023-03-10
Enamine
EN300-696288-0.05g
4-tert-butyl-1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazole
2137029-58-2
0.05g
$1428.0 2023-03-10
Enamine
EN300-696288-0.5g
4-tert-butyl-1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazole
2137029-58-2
0.5g
$1632.0 2023-03-10
Enamine
EN300-696288-0.25g
4-tert-butyl-1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazole
2137029-58-2
0.25g
$1564.0 2023-03-10

1H-1,2,3-Triazole, 4-(1,1-dimethylethyl)-1-(4S)-4-isoxazolidinyl- Related Literature

Additional information on 1H-1,2,3-Triazole, 4-(1,1-dimethylethyl)-1-(4S)-4-isoxazolidinyl-

1H-1,2,3-Triazole, 4-(1,1-dimethylethyl)-1-(4S)-4-isoxazolidinyl-

The compound 1H-1,2,3-Triazole, 4-(1,1-dimethylethyl)-1-(4S)-4-isoxazolidinyl- (CAS No: 2137029-58-2) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique combination of a triazole ring system and an isoxazolidinyl group, which contributes to its versatile reactivity and functional properties.

Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging cutting-edge methodologies such as click chemistry and stereo-selective synthesis. The triazole moiety is known for its high stability and ability to form strong hydrogen bonds, making it a valuable component in drug design and material science. The isoxazolidinyl group further enhances the compound's functionality by introducing additional sites for chemical modification and interaction.

One of the most promising applications of 1H-1,2,3-Triazole derivatives lies in the field of medicinal chemistry. Researchers have demonstrated that this compound can serve as a scaffold for developing bioactive molecules with potential therapeutic effects. For instance, studies have shown that certain analogs of this compound exhibit anti-inflammatory and anti-cancer properties, highlighting its potential in drug discovery.

In addition to its pharmaceutical applications, CAS No: 2137029-58-2 has also found utility in materials science. The compound's ability to form stable covalent bonds makes it an ideal candidate for the development of advanced polymers and coatings. Recent research has explored its use in creating self-healing materials and high-performance adhesives, underscoring its versatility across multiple disciplines.

The synthesis of 1H-1,2,3-Triazole derivatives has been optimized through the use of transition metal catalysts and microwave-assisted reactions. These methods not only enhance the efficiency of the synthesis process but also allow for greater control over the stereochemistry of the final product. The incorporation of (4S)-4-isoxazolidinyl group ensures that the compound maintains a specific spatial arrangement, which is critical for its intended applications.

Furthermore, computational chemistry has played a pivotal role in understanding the electronic properties and reactivity of this compound. Advanced molecular modeling techniques have provided insights into its interaction with biological targets and its potential as a catalyst in organic transformations. These studies have paved the way for novel applications in catalysis and green chemistry.

In conclusion, CAS No: 2137029-58-2, or 1H-1,2,3-Triazole, represents a significant advancement in modern organic chemistry. Its unique structure and functional groups make it a valuable tool in drug discovery, materials science, and catalysis. As research continues to uncover new possibilities for this compound, it is poised to make a lasting impact across various scientific domains.

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